molecular formula C11H8F3N B11891218 4-(Trifluoromethyl)naphthalen-2-amine CAS No. 37827-74-0

4-(Trifluoromethyl)naphthalen-2-amine

Katalognummer: B11891218
CAS-Nummer: 37827-74-0
Molekulargewicht: 211.18 g/mol
InChI-Schlüssel: BYSGEMXSKCFSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethyl)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the 4-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)naphthalen-2-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the naphthalene ring. One common method involves the trifluoromethylation of naphthalene derivatives followed by amination. For example, the trifluoromethylation can be achieved using trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI) under specific conditions. The resulting trifluoromethylated naphthalene can then be subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethyl)naphthalen-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)naphthalen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Trifluoromethyl)naphthalen-1-amine
  • 4-(Trifluoromethyl)aniline
  • 2-(Trifluoromethyl)aniline

Uniqueness

4-(Trifluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups on the naphthalene ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

37827-74-0

Molekularformel

C11H8F3N

Molekulargewicht

211.18 g/mol

IUPAC-Name

4-(trifluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6H,15H2

InChI-Schlüssel

BYSGEMXSKCFSIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.